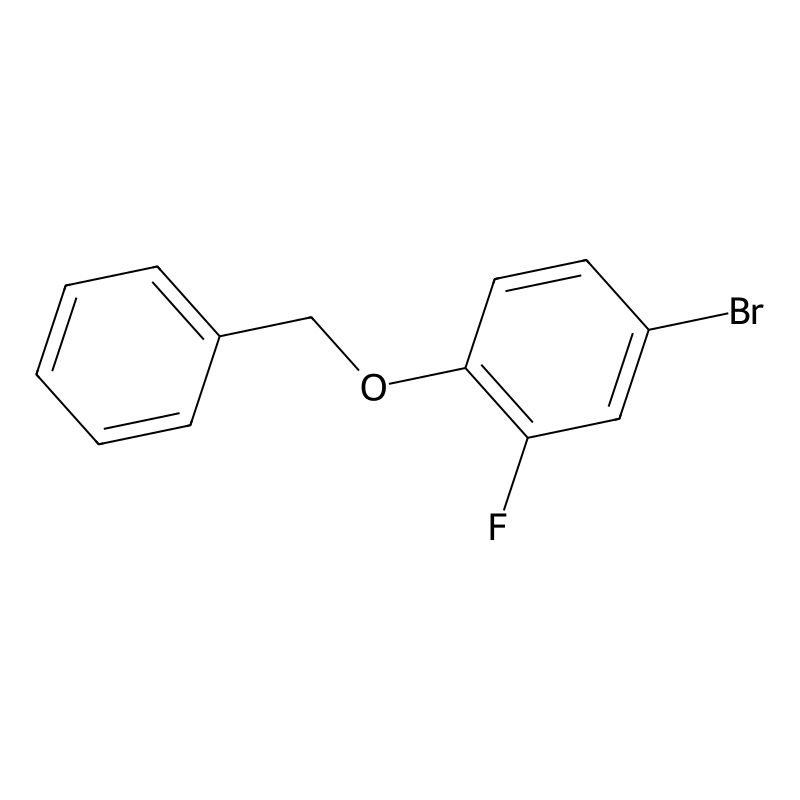

1-(Benzyloxy)-4-bromo-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Synthesis of Other Functionalized Aromatic Compounds:

Due to the presence of a reactive bromine atom and a protected hydroxyl group (benzyloxy), 1-(Benzyloxy)-4-bromo-2-fluorobenzene can serve as a valuable starting material for the synthesis of various functionalized aromatic compounds. Studies have demonstrated its use in the preparation of:

- Biaryl ethers: Through Suzuki-Miyaura coupling reactions, 1-(Benzyloxy)-4-bromo-2-fluorobenzene can be coupled with various boronic acids to form biaryl ethers with diverse functionalities. []

- Fluorinated aromatic compounds: The selective cleavage of the benzyloxy protecting group followed by substitution reactions allows for the introduction of various functionalities at the hydroxyl position, leading to fluorinated aromatic compounds with tailored properties. []

Investigation of Liquid Crystalline Behavior:

Some studies have explored the liquid crystalline behavior of 1-(Benzyloxy)-4-bromo-2-fluorobenzene and its derivatives. The presence of the bulky benzyloxy group and the combination of fluorine and bromine atoms can influence the self-assembly properties of these molecules, potentially leading to the formation of liquid crystalline phases with unique characteristics. []

1-(Benzyloxy)-4-bromo-2-fluorobenzene is an aromatic compound characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is C₁₃H₁₀BrF₁O, and it has a molecular weight of approximately 281.13 g/mol. The compound exhibits unique electronic properties due to the combination of electron-withdrawing (bromine and fluorine) and electron-donating (benzyloxy) substituents, making it a versatile intermediate in organic synthesis .

The reactivity of 1-(Benzyloxy)-4-bromo-2-fluorobenzene is influenced by its substituents:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at the para position of the benzene ring.

- Cleavage Reactions: Under acidic or basic conditions, the benzyloxy group can be cleaved to yield phenol and a derivative of bromofluorobenzene.

- Cross-Coupling Reactions: The bromo group facilitates coupling reactions with aryl or vinyl boronic acids using palladium catalysts, leading to biaryl or stilbene derivatives .

Several synthetic routes can be employed to produce 1-(Benzyloxy)-4-bromo-2-fluorobenzene:

- Bromination of 4-Benzyloxy-2-fluorobenzene: This method involves treating 4-benzyloxy-2-fluorobenzene with bromine in an appropriate solvent.

- Fluorination Techniques: Utilizing fluorinating agents on bromo-substituted benzene derivatives can yield the desired compound.

- Coupling Reactions: Starting from simpler aromatic precursors, coupling reactions can introduce both the benzyloxy and halogen functionalities simultaneously .

1-(Benzyloxy)-4-bromo-2-fluorobenzene serves as an important building block in organic synthesis, particularly in:

- Pharmaceutical Chemistry: It is used in the synthesis of biologically active compounds.

- Material Science: Its derivatives have shown potential in liquid crystal applications due to their unique self-assembly properties .

- Dyes and Pigments: The compound may be utilized in developing new dyes owing to its chromophoric properties.

Studies exploring the interactions of 1-(Benzyloxy)-4-bromo-2-fluorobenzene with various nucleophiles have indicated that its reactivity can be modulated by the nature of the substituents on the benzene ring. The electron-withdrawing nature of bromine and fluorine enhances electrophilic character, while the benzyloxy group provides a site for nucleophilic attack .

Several compounds share structural similarities with 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features | Similarity Index |

|---|---|---|---|

| 4-Benzyloxy-1-bromo-2-fluorobenzene | 185346-79-6 | Similar structure; different substitution pattern | 0.85 |

| 1-Bromo-2-fluoro-3-methoxybenzene | 295376-21-5 | Contains methoxy group instead of benzyloxy | 0.80 |

| 5-Bromo-1,2-difluoro-3-methoxybenzene | 261762-35-0 | Two fluorines; different positional substitutions | 0.79 |

| 1-Bromo-3,5-dimethoxy-4-fluorobenzene | 204654-94-4 | Contains two methoxy groups; different reactivity | 0.78 |

The uniqueness of 1-(Benzyloxy)-4-bromo-2-fluorobenzene lies in its specific combination of halogen substituents along with the benzyloxy group, which influences its chemical behavior and potential applications in various fields .